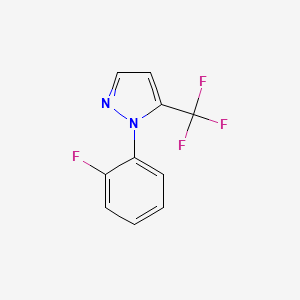

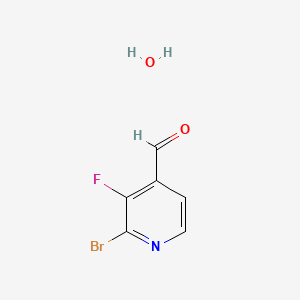

![molecular formula C18H17N3O2 B567861 N-ベンジル-2-(2,7-ジメチルイミダゾ[1,2-a]ピリジン-3-イル)-2-オキソアセトアミド CAS No. 1300030-83-4](/img/structure/B567861.png)

N-ベンジル-2-(2,7-ジメチルイミダゾ[1,2-a]ピリジン-3-イル)-2-オキソアセトアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

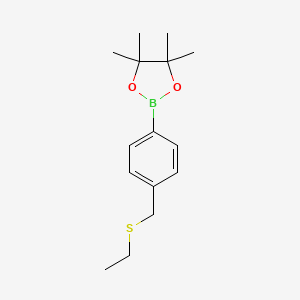

N-Benzyl-2-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2-oxoacetamide is a compound belonging to the imidazo[1,2-a]pyridine class. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzyl group, a dimethylimidazo[1,2-a]pyridine moiety, and an oxoacetamide group, which contribute to its unique chemical properties and biological activities.

科学的研究の応用

- N-ベンジル-2-(2,7-ジメチルイミダゾ[1,2-a]ピリジン-3-イル)-2-オキソアセトアミド (ベンジル 2,2,2-トリクロロアセトイミデート) は、フニコロシンジメチルエーテルおよび(S)-3-(ベンジルオキシ)-2-メチルプロパナールの合成において試薬として用いられます。 さらに、触媒量の BF3 エーテル錯体の存在下でカルボン酸の穏やかなエステル化に使用できます .

- N-ベンジルピリジン-2-オン誘導体は、記憶改善効果を示すことがわかっています。 これらの化合物は、コリン作動性遮断によって誘発される認知機能障害の治療に有益な可能性があります .

- 農業分野では、N-ベンジル-2-(2,7-ジメチルイミダゾ[1,2-a]ピリジン-3-イル)-2-オキソアセトアミド誘導体が除草剤として研究されてきました。 特に、2-メトキシベンズアミドは、漂白除草剤の開発のための新規なリード化合物のタイプとして発見されました .

- 研究者らは、関心のある化合物を含む9種類の2,7-ジメチルイミダゾ[1,2-a]ピリジン-3-カルボキサミドのセットが、複製および非複製結核菌株に対してin vitroでの抗結核活性を示すことを報告しました。 これらの化合物は、多剤耐性(MDR)株および広範耐性(XDR)株に対しても活性を示します .

- N-(ピリジン-2-イル)アミドは、α-ブロモケトンと2-アミノピリジンから、穏和な金属フリー条件下で合成できます。 この反応経路は、これらのアミドを得るための有用な方法を提供します .

- ベンジル 2-(5-(エトキシカルボニル)ピリジン-2-イル)ピリミジン-5-カルボキシレートは、本化合物の誘導体であり、合成されています。 この化合物は、医薬品化学または他の分野で潜在的な用途がある可能性があります .

化学合成と試薬

認知機能と記憶力向上

除草剤開発

抗結核活性

金属フリーのN-(ピリジン-2-イル)アミド合成

ピリミジン誘導体

作用機序

Target of Action

The compound N-Benzyl-2-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2-oxoacetamide is an analogue of the imidazo[1,2-a]pyridine class . These compounds have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the primary targets of this compound are likely to be the bacterial cells causing tuberculosis.

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the survival and replication of tuberculosis bacteria. By interacting with these bacteria, the compound disrupts their normal functioning, leading to a reduction in their growth .

Pharmacokinetics

Similar compounds have been reported to have pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

The result of the compound’s action is a significant reduction in the growth of tuberculosis bacteria. This includes both replicating and non-replicating bacteria, as well as multidrug-resistant and extensively drug-resistant strains .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2-oxoacetamide typically involves multicomponent condensation reactions. One effective method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method allows for the efficient formation of the imidazo[1,2-a]pyridine core structure. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.

化学反応の分析

Types of Reactions

N-Benzyl-2-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or imidazo[1,2-a]pyridine moieties using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines

特性

IUPAC Name |

N-benzyl-2-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2-oxoacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-12-8-9-21-15(10-12)20-13(2)16(21)17(22)18(23)19-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNEYHKFKMBJCEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(N2C=C1)C(=O)C(=O)NCC3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

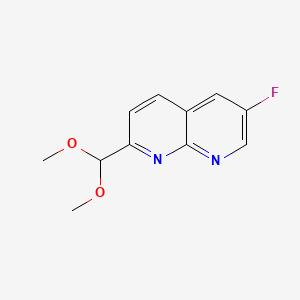

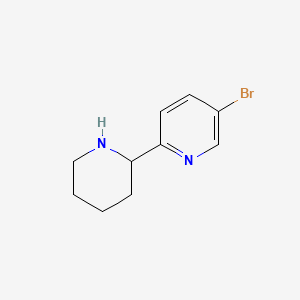

![1,3-Dibutyl-5-[1,3]dithian-2-ylidene-pyrimidine-2,4,6-trione](/img/structure/B567790.png)

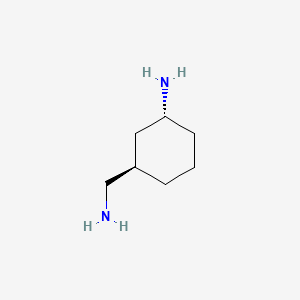

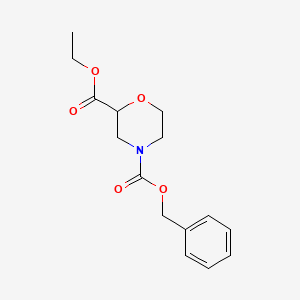

![2-Azabicyclo[2.2.1]heptane-2-acetic acid, sodiuM salt (1](/img/structure/B567796.png)

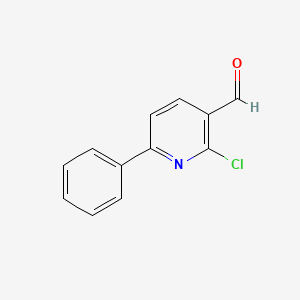

![6-(Benzo[b]thiophen-2-yl)pyridin-3-ol](/img/structure/B567797.png)